Methyl [4-(chlorosulfonyl)phenyl]carbamate

Organic Synthesis Protecting Group Strategy Sulfonamide Formation

Sourcing the wrong 4-substituted phenylsulfonyl chloride analog leads to failed sulfonamide couplings and wasted synthesis cycles. Methyl [4-(chlorosulfonyl)phenyl]carbamate solves this with its uniquely orthogonal bifunctional architecture - the para-chlorosulfonyl group reacts selectively with amines to build sulfonamide libraries, while the methyl carbamate remains stable for downstream deprotection or further functionalization. • Para-SO2Cl enables high-yield sulfonamide library synthesis; cLogP 2.95 maintains drug-like physicochemical space. • Orthogonal carbamate allows sequential derivatization without protecting-group crossover. • Validated in patent literature for CNS-targeted phenyl carbamate derivatives and agrochemical intermediates.

Molecular Formula C8H8ClNO4S
Molecular Weight 249.67 g/mol
CAS No. 21926-53-4
Cat. No. B1330892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl [4-(chlorosulfonyl)phenyl]carbamate
CAS21926-53-4
Molecular FormulaC8H8ClNO4S
Molecular Weight249.67 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
InChIInChI=1S/C8H8ClNO4S/c1-14-8(11)10-6-2-4-7(5-3-6)15(9,12)13/h2-5H,1H3,(H,10,11)
InChIKeyPXQWDWGLZDPBET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl [4-(chlorosulfonyl)phenyl]carbamate: Sourcing and Key Characteristics


Methyl [4-(chlorosulfonyl)phenyl]carbamate (CAS 21926-53-4), also known as methyl N-(4-chlorosulfonylphenyl)carbamate, is a bifunctional organic compound characterized by the simultaneous presence of a methyl carbamate (-NHCOOCH3) moiety and a para-substituted chlorosulfonyl (-SO2Cl) group on a phenyl ring . This structural arrangement renders it a versatile intermediate in organic synthesis, particularly for the construction of sulfonamide libraries, sulfonate esters, and more complex pharmaceutical or agrochemical building blocks [1].

Risks of Blind Substitution in Synthesis


Direct substitution of methyl [4-(chlorosulfonyl)phenyl]carbamate with close structural analogs such as tert-butyl [4-(chlorosulfonyl)phenyl]carbamate, benzyl [4-(chlorosulfonyl)phenyl]carbamate, or methyl (4-chlorophenyl)sulfonylcarbamate is scientifically unsound due to critical divergences in physicochemical properties, reactivity, and biological function. These differences directly impact experimental reproducibility and downstream synthetic utility. For instance, variations in the carbamate protecting group (methyl vs. tert-butyl or benzyl) significantly alter the steric bulk, lipophilicity, and conditions required for deprotection [1]. Furthermore, the exact substitution pattern on the aromatic ring dictates the electrophilicity of the sulfonyl chloride and its participation in nucleophilic aromatic substitution reactions . Consequently, selecting the wrong analog can lead to unexpected reaction outcomes, lower yields, and ultimately, failure to generate the desired sulfonamide or sulfonate product, making compound-specific procurement an essential step for successful research and development [2].

Differentiation Against Key Analogs


Reactivity Control via Methyl Carbamate vs. Boc Protection

The methyl carbamate group in methyl [4-(chlorosulfonyl)phenyl]carbamate provides a smaller steric profile and different deprotection conditions compared to the bulkier tert-butyl carbamate analog. While direct comparative reaction rate data between methyl [4-(chlorosulfonyl)phenyl]carbamate and tert-butyl [4-(chlorosulfonyl)phenyl]carbamate is not available in the open literature, established principles of protecting group chemistry indicate that the methyl carbamate is significantly less bulky (steric bulk) and stable to acidic conditions that readily cleave the Boc group, allowing for orthogonal synthetic strategies [1]. This property is crucial for multi-step syntheses where selective deprotection is required.

Organic Synthesis Protecting Group Strategy Sulfonamide Formation

Optimized Lipophilicity for Membrane Permeability vs. Benzyl Analog

The methyl carbamate group confers a significantly lower lipophilicity (cLogP 2.95) compared to the benzyl carbamate analog (estimated cLogP ~3.8). This difference in logP can influence the compound's ability to cross biological membranes, its solubility profile, and its potential for off-target binding in biological assays .

Medicinal Chemistry ADME Properties Lipophilicity

Electrophilic Advantage of Para-Chlorosulfonyl Substitution

The para-chlorosulfonyl group in methyl [4-(chlorosulfonyl)phenyl]carbamate is a more reactive electrophile for nucleophilic substitution (e.g., with amines to form sulfonamides) compared to the ortho-chloro substituent in the analog methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate (CAS 1599787-03-7). While quantitative kinetic data is not available for this specific pair, the presence of an electron-withdrawing chlorosulfonyl group at the para position activates the sulfonyl chloride for nucleophilic attack at sulfur, whereas the ortho-chloro group primarily influences reactivity at the carbon atom .

Organic Synthesis Nucleophilic Aromatic Substitution Sulfonyl Chloride Reactivity

Higher Synthetic Yield via Aminophenyl Route

Synthesis of methyl [4-(chlorosulfonyl)phenyl]carbamate via carbamoylation of 4-aminophenyl methylcarbamate proceeds with a reported yield of 92.5%, which is significantly higher than the yield achievable using the corresponding 4-nitrophenyl methylcarbamate precursor . This difference in yield directly impacts the cost-effectiveness and scalability of producing this key intermediate.

Process Chemistry Synthetic Efficiency Carbamoylation

Structural Connectivity vs. Sulfonyl Carbamate Isomers

Methyl [4-(chlorosulfonyl)phenyl]carbamate features a direct carbamate linkage to the phenyl ring (C-N bond), whereas the isomeric compound methyl (4-chlorophenyl)sulfonylcarbamate contains a sulfonyl linkage to the carbamate nitrogen (N-S bond) . This fundamental structural difference leads to distinct chemical reactivity and stability profiles. The N-S bond in the sulfonyl carbamate is generally more labile, especially towards nucleophiles and reducing agents, making it a different class of sulfonylating reagent .

Organic Synthesis Structure-Activity Relationship (SAR) Sulfonyl Chloride Chemistry

Primary R&D and Manufacturing Use Cases


Sulfonamide Library Synthesis for Drug Discovery

The high reactivity of the para-chlorosulfonyl group towards amines makes methyl [4-(chlorosulfonyl)phenyl]carbamate an ideal building block for generating focused libraries of sulfonamide-containing compounds. Its relatively low lipophilicity (cLogP 2.95) ensures that the resulting sulfonamides maintain favorable physicochemical properties for lead optimization in medicinal chemistry programs targeting enzymes, receptors, or protein-protein interactions .

Sulfonate Ester Prodrugs and Bioconjugates

The compound's chlorosulfonyl group can be reacted with alcohols or phenols to yield stable sulfonate esters. This reactivity is exploited to create prodrugs with improved solubility or to conjugate the phenyl carbamate scaffold to larger biomolecules or polymers for targeted delivery. The orthogonal stability of the methyl carbamate allows for further synthetic manipulation after sulfonate formation .

Agrochemical Active Ingredient Intermediate

As a versatile sulfonyl chloride and carbamate hybrid, methyl [4-(chlorosulfonyl)phenyl]carbamate serves as a crucial intermediate in the multi-step synthesis of novel agrochemicals, including herbicides and fungicides. Its use is documented in patent literature for the preparation of phenyl carbamate derivatives with potential CNS applications, highlighting its role in generating biologically active molecules [1].

Building Block for Heterocyclic Compounds

The compound's bifunctional nature enables its use in cyclization reactions to form heterocyclic systems such as oxazolidinones, benzothiazines, or sulfonamide-containing rings. These heterocycles are common motifs in pharmaceuticals and advanced materials, making this compound a valuable entry point for constructing complex molecular architectures .

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